4-Piperidone monohydrate hcl

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

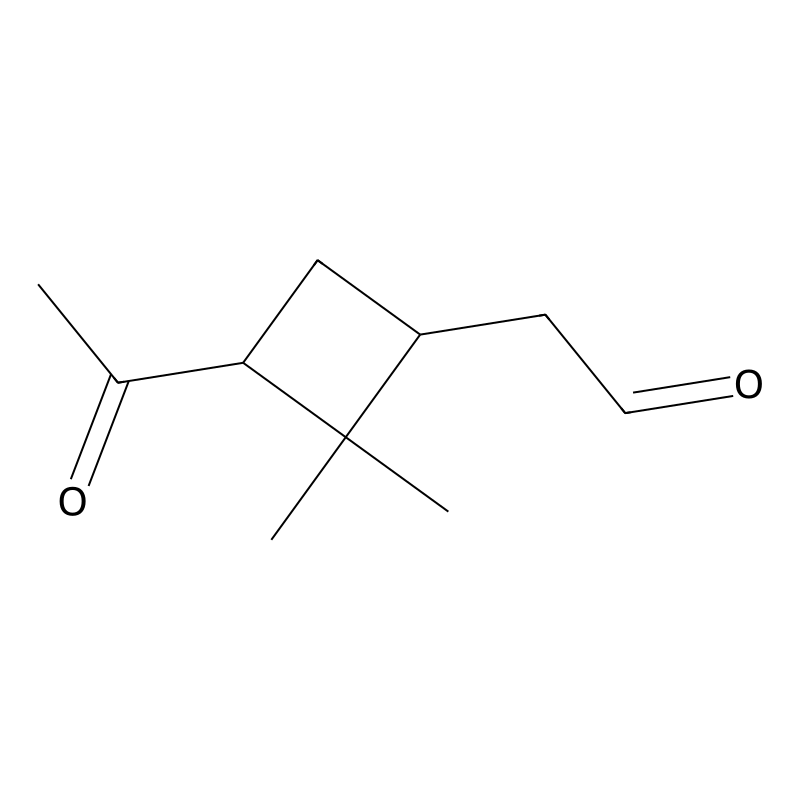

4-Piperidone monohydrate hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 153.61 g/mol. It is a derivative of piperidine, characterized by a ketone functional group at the 4-position of the piperidine ring. This compound is typically encountered as a white crystalline solid, melting between 94-100 °C . The monohydrate form indicates the presence of one molecule of water associated with each molecule of 4-piperidone hydrochloride.

4-Piperidone monohydrate hydrochloride serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural features allow for various chemical modifications, making it a versatile building block in the synthesis of complex molecules .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.

- Cyclization Reactions: It can act as a precursor in cyclization processes to synthesize heterocyclic compounds.

- Condensation Reactions: In the presence of suitable reagents, it can participate in condensation reactions to form larger molecular frameworks .

These reactions highlight its utility in synthesizing alkaloids and other nitrogen-containing compounds.

4-Piperidone monohydrate hydrochloride exhibits notable biological activities. It has been identified as a precursor to several pharmaceutical agents, including analgesics and anesthetics such as fentanyl, which is a potent opioid agonist . Additionally, derivatives of 4-piperidone have shown potential anti-cancer properties, with studies indicating that certain substituted 4-piperidones possess significant cytotoxic effects against various cancer cell lines .

Various methods exist for synthesizing 4-piperidone monohydrate hydrochloride:

- Conventional Synthesis: This involves multiple steps using piperidine derivatives and reagents such as hydrochloric acid and organic solvents to yield the desired product. The process may include steps like etherification and hydrolysis under controlled conditions .

- Biginelli Reaction: A multi-component reaction that can incorporate 4-piperidone into more complex structures by reacting with aldehydes and urea derivatives under specific conditions .

- Recent Methodologies: Newer approaches emphasize environmentally friendly processes that enhance yield and purity while minimizing hazardous waste. These methods often utilize non-toxic reagents and simpler reaction conditions .

The applications of 4-piperidone monohydrate hydrochloride are diverse:

- Pharmaceuticals: It is primarily used as an intermediate in the synthesis of various drugs, including opioids and other analgesics.

- Agrochemicals: Its versatility allows it to be employed in developing new agrochemical compounds.

- Synthetic Chemistry: It serves as a reagent for constructing complex organic molecules through various synthetic routes .

Interaction studies involving 4-piperidone monohydrate hydrochloride have revealed its potential in enhancing the efficacy of certain drugs when used in combination therapies. For example, studies have demonstrated that derivatives of 4-piperidone can modulate biological pathways relevant to cancer treatment, suggesting synergistic effects when combined with other therapeutic agents .

Additionally, its interactions with enzymes such as α-glucosidase indicate its potential role in metabolic regulation and diabetes management.

Several compounds share structural similarities with 4-piperidone monohydrate hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Piperidinone | C5H9NO | Similar ketone structure; used in similar applications. |

| N-Methyl-4-piperidone | C6H13NO | Methyl substitution enhances lipophilicity; used in pharmaceuticals. |

| 3-Piperidinone | C5H9NO | Different positioning of the carbonyl group; used in organic synthesis. |

| 2-Piperidinone | C5H9NO | Another positional isomer; potential applications in drug development. |

The uniqueness of 4-piperidone monohydrate hydrochloride lies in its specific structural configuration, which allows for unique reactivity patterns and biological activities compared to its isomers and derivatives. Its role as a precursor to potent pharmaceuticals further distinguishes it within this class of compounds .